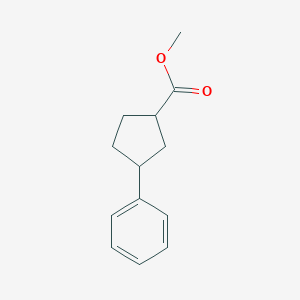

Methyl 3-phenylcyclopentane-1-carboxylate

Overview

Description

“Methyl 3-phenylcyclopentane-1-carboxylate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Molecular Structure Analysis

The molecular structure of “Methyl 3-phenylcyclopentane-1-carboxylate” consists of a cyclopentane ring with a phenyl group and a carboxylate ester attached .Chemical Reactions Analysis

Esters, including “Methyl 3-phenylcyclopentane-1-carboxylate”, can undergo a variety of chemical reactions. They can be hydrolyzed to form alcohols and carboxylic acids . They can also participate in substitution reactions .Scientific Research Applications

Conformational Analysis

- Methyl 3-phenylcyclopentane-1-carboxylate, a constrained analogue of phenylalanine, has been studied for its conformational preferences. DFT calculations revealed that the conformational space of its cis stereoisomer is more restricted than its trans derivative, both in the gas phase and in solution (Casanovas et al., 2008).

Structural Characterization and Synthesis

- Structural characterization and synthesis of related compounds demonstrate the versatility of such molecules. For example, Schiff base organotin(IV) complexes with similar structures have been synthesized and characterized, highlighting the potential for creating diverse molecular architectures (Basu Baul et al., 2009).

Catalytic Applications

- Methyl 3-phenylcyclopentane-1-carboxylate derivatives have been used in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds, showing their utility in facilitating chemical reactions (Giri et al., 2007).

Spectroscopic and Computational Studies

- Spectroscopic and quantum computational studies have been conducted on 1-phenylcyclopentane carboxylic acid, providing insight into molecular interactions and electronic properties. These studies are crucial for understanding the bioactive nature and reactive areas of these molecules (Raajaraman et al., 2019).

Potential in Drug Development

- Derivatives of methyl 3-phenylcyclopentane-1-carboxylate have been explored for their potential in drug development, particularly in creating new antimicrobial agents. This research underscores the pharmaceutical relevance of these compounds (Hublikar et al., 2019).

Thermal Decomposition Studies

- Studies on the thermal decomposition of related cyclopentane carboxylates have provided insights into their stability and decomposition pathways, which is important for their application in various fields (Razin et al., 2013).

Anticancer Applications

- Some compounds structurally related to methyl 3-phenylcyclopentane-1-carboxylate have shown significant anticancer activities, suggesting potential applications in cancer treatment (Dighe et al., 2015).

Synthetic Techniques

- Innovative synthetic techniques involving methyl 3-phenylcyclopentane-1-carboxylate derivatives have been developed, expanding the scope of synthetic chemistry (Kuwajima et al., 2003).

Functionalized Polystyrenes

- Methyl esters of compounds related to methyl 3-phenylcyclopentane-1-carboxylate have been used to create functionalized polystyrenes, showing the material science applications of these compounds (Dalil et al., 2000).

Safety and Hazards

properties

IUPAC Name |

methyl 3-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRNVFZDCOUHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555798 | |

| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-phenylcyclopentane-1-carboxylate | |

CAS RN |

62517-88-8 | |

| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)

![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)

![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)

![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)